4-Bromo-1-ethynyl-2-phenethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

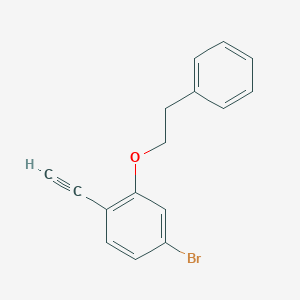

4-Bromo-1-ethynyl-2-phenethoxybenzene is an organic compound characterized by a bromine atom, an ethynyl group, and a phenethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethynyl-2-phenethoxybenzene typically involves electrophilic aromatic substitution reactionsThe phenethoxy group can be introduced via etherification reactions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethynyl-2-phenethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases like triethylamine are often used.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas for reduction.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-1-ethynyl-2-phenethoxybenzene serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance biological activity, making it a valuable compound in drug discovery.

Synthesis of Dapagliflozin

One notable application is its role as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes mellitus. The compound is involved in the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a precursor for dapagliflozin synthesis . This connection highlights the compound's importance in developing therapeutics that manage blood glucose levels effectively.

Structure-Based Drug Design

This compound can be utilized in structure-based drug design (SBDD) approaches. By modifying its structure, researchers can develop inhibitors targeting specific enzymes involved in disease pathways. For example, studies have shown that compounds with similar structures can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune suppression .

Organic Synthesis

In organic synthesis, 4-bromo derivatives are often used due to their reactivity and ability to undergo various substitution reactions. The compound can be transformed into other functionalized products through cross-coupling reactions or nucleophilic substitutions. This versatility makes it an essential building block for synthesizing complex organic molecules.

Reaction Mechanisms

The reactivity of this compound can be attributed to the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The ethynyl group also contributes to its reactivity, allowing for further functionalization through alkyne chemistry.

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug development and organic synthesis:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethynyl-2-phenethoxybenzene involves

Biological Activity

4-Bromo-1-ethynyl-2-phenethoxybenzene (CAS Number: 2801182-22-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13BrO

- Molecular Weight : 301.1778 g/mol

- Structure : The compound features a bromine atom and an ethynyl group attached to a phenethoxybenzene structure, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular responses.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities of Related Compounds

Case Study: Anticancer Activity

A study investigating the anticancer potential of phenethoxy derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, related compounds demonstrated the ability to inhibit key metabolic enzymes involved in glucose metabolism. This could position this compound as a candidate for managing metabolic disorders such as diabetes.

Properties

IUPAC Name |

4-bromo-1-ethynyl-2-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-2-14-8-9-15(17)12-16(14)18-11-10-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCFIAMQLXWJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)OCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.